2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
Description
The compound “2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide” is a structurally complex molecule featuring multiple pharmacologically relevant motifs. Its core structure includes:
- A thieno[3,4-c]pyrazol-5,5-dioxide moiety, a bicyclic system combining sulfur and nitrogen heteroatoms, with the sulfone group enhancing solubility and metabolic stability.
- A 4-methoxyphenyl substituent, which contributes electron-donating effects and modulates lipophilicity.
- An acetamide bridge connecting the two aromatic systems, a common feature in bioactive molecules due to its conformational flexibility and hydrogen-bonding capacity .
The compound’s synthesis likely involves coupling reactions mediated by carbodiimides like EDCl, analogous to methods described for simpler acetamide derivatives .
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O6S/c1-32-14-8-6-13(7-9-14)26-20(17-11-33(30,31)12-18(17)24-26)23-19(27)10-25-21(28)15-4-2-3-5-16(15)22(25)29/h2-9H,10-12H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLRRZUEXQYJDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 460.5 g/mol. The structure includes a dioxoisoindoline moiety linked to a thieno[3,4-c]pyrazole derivative via an acetamide group.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N2O7S |
| Molecular Weight | 460.5 g/mol |
| Melting Point | >75°C (dec.) |
| Solubility | Slightly soluble in chloroform and methanol |
| Density | 1.381 g/cm³ (predicted) |
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, thienopyrimidine derivatives have shown promising results against various cancer cell lines:
- MCF-7 (breast cancer) : Compounds demonstrated IC50 values indicating cytotoxic effects and potential for further development as anticancer agents.
- MDA-MB-231 (triple-negative breast cancer) : Specific derivatives exhibited selective toxicity with lower IC50 values compared to normal mammary epithelial cells.
The mechanism of action appears to involve cell cycle arrest at different phases depending on the specific compound and cell line tested. For example, some compounds induced G1 arrest in MCF-7 cells while causing G2 arrest in MDA-MB-231 cells .
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or pathways involved in tumor growth and proliferation. The presence of the thieno[3,4-c]pyrazole ring is particularly noteworthy as similar structures have been associated with inhibition of kinases that play crucial roles in cancer signaling pathways.
Case Studies
Several studies have investigated the biological effects of related compounds:
- Study on Thienopyrimidine Derivatives : A study found that certain thienopyrimidine derivatives exhibited significant cytotoxicity against MCF-7 and MDA-MB-231 cells with varying selectivity profiles. The most effective compound had an IC50 value of 13.42 μg/mL against MCF-7 cells .
- Mechanistic Insights : Another study highlighted that the cytotoxic effects were linked to alterations in cell cycle dynamics and apoptosis induction in cancer cell lines. The research suggested that these compounds could serve as lead candidates for further drug development targeting breast cancer .
Comparison with Similar Compounds
Electronic and Steric Effects
- The thienopyrazol-5,5-dioxide moiety introduces steric bulk and polarity compared to simpler thiazole or oxadiazole systems, which may influence target binding and solubility .
Hydrogen-Bonding and Crystal Packing
- Analogues like 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibit R$^2$(8) hydrogen-bonding motifs, stabilizing 1D chains . The target compound’s dioxoisoindolinyl group could participate in similar or more complex graph-set patterns (e.g., R$^2$(10)), though crystallographic data are needed for confirmation .
Hypothesized Advantages Over Analogues
- Enhanced Solubility : The sulfone group and polar dioxoisoindolinyl system may improve aqueous solubility compared to chlorophenyl or naphthyl analogues.
- Target Selectivity: The steric bulk of the thienopyrazol ring could reduce off-target interactions observed in simpler thiazole derivatives.
Recommendations for Further Study
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of this compound to maximize yield and purity?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. Key parameters include:
- Temperature : Elevated temperatures (e.g., reflux) improve reaction rates but may increase side reactions. Evidence suggests monitoring thermal stability to avoid decomposition .
- Catalysts/Solvents : Use of polar aprotic solvents (e.g., DMF) and bases (e.g., NaOAc) enhances nucleophilic substitution efficiency .
- Microwave Assistance : Reduces reaction time and improves yield compared to classical methods .
- Purification : Column chromatography or recrystallization from DMF/acetic acid mixtures ensures purity .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound, and how should conflicting spectral data be resolved?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR identifies functional groups (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) and confirms regiochemistry .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peak) .
- Resolution of Conflicts : Cross-reference multiple techniques (e.g., IR for carbonyl groups) and compare with synthesized intermediates. For ambiguous signals, 2D NMR (COSY, HSQC) clarifies connectivity .
Advanced Research Questions
Q. How can kinetic and thermodynamic analyses inform reaction design to minimize by-product formation?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via TLC or in situ NMR to identify rate-limiting steps (e.g., acyl transfer). Adjust reagent stoichiometry or catalyst loading to suppress competing pathways .
- Thermodynamic Profiling : Differential scanning calorimetry (DSC) assesses thermal stability, guiding optimal reflux durations. For exothermic steps, controlled addition prevents runaway reactions .
Q. What strategies are effective for elucidating the compound’s interaction with biological targets when structural analogs show varied activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with modifications (e.g., methoxy → halogen substituents) and compare bioactivity in enzyme inhibition assays .
- Molecular Docking : Use crystallographic data (if available) to model binding modes. For example, the thieno-pyrazol moiety may interact with hydrophobic pockets in kinase targets .
- In Vitro/In Vivo Correlation : Validate target engagement using fluorescence polarization or surface plasmon resonance (SPR) .
Q. How should researchers address contradictions in experimental data, such as varying yields from different synthesis routes?
- Methodological Answer :
- By-Product Analysis : Use LC-MS to identify impurities (e.g., unreacted intermediates or oxidation products). Adjust protecting groups (e.g., trityl in ) to block side reactions .
- Reproducibility Checks : Standardize solvent purity (e.g., anhydrous DMF) and catalyst batches. For microwave-assisted reactions, calibrate power settings .
Q. What functional groups in the compound are prone to degradation, and how can stability be enhanced during storage?
- Methodological Answer :
- Labile Groups : The 1,3-dioxoisoindolinyl moiety may hydrolyze under acidic/basic conditions. Stability studies (pH 3–9 buffers at 25–40°C) identify degradation pathways .
- Storage Recommendations : Store in inert atmospheres (N2) at –20°C. Lyophilization improves solid-state stability .
Q. How can researchers systematically compare this compound with structural analogs to prioritize lead candidates?
- Methodological Answer :
- Comparative Table :
| Compound Feature | Target Compound | Analog (e.g., ) |
|---|---|---|
| Core Structure | Thieno[3,4-c]pyrazol | Pyrimido[5,4-b]indol |
| Key Substituents | 4-Methoxyphenyl, dioxido | 4-Fluorophenyl, thioacetamide |
| Biological Activity | Kinase inhibition (hypothesized) | Confirmed anti-proliferative |
- Prioritization Criteria : Favor analogs with improved solubility (logP < 3) and metabolic stability (microsomal assay t1/2 > 30 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
